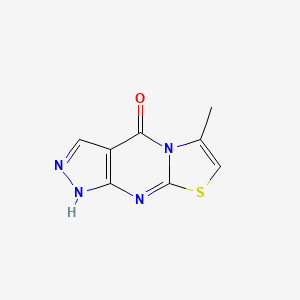![molecular formula C8H8ClF3N2O2S B12803651 [4-(2-Chloro-1,1,2-trifluoroethyl)sulfonylphenyl]hydrazine CAS No. 31574-94-4](/img/structure/B12803651.png)
[4-(2-Chloro-1,1,2-trifluoroethyl)sulfonylphenyl]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2-Chloro-1,1,2-trifluoroethyl)sulfonylphenyl]hydrazine: is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a hydrazine group attached to a phenyl ring, which is further substituted with a sulfonyl group and a 2-chloro-1,1,2-trifluoroethyl group
Preparation Methods
The synthesis of [4-(2-Chloro-1,1,2-trifluoroethyl)sulfonylphenyl]hydrazine involves several steps, typically starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 4-nitrophenylhydrazine with 2-chloro-1,1,2-trifluoroethyl sulfone under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
[4-(2-Chloro-1,1,2-trifluoroethyl)sulfonylphenyl]hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Condensation: It can undergo condensation reactions with aldehydes or ketones to form hydrazones or azines.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
[4-(2-Chloro-1,1,2-trifluoroethyl)sulfonylphenyl]hydrazine has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain diseases.
Industry: It is utilized in the development of specialty chemicals, agrochemicals, and pharmaceuticals
Mechanism of Action
The mechanism of action of [4-(2-Chloro-1,1,2-trifluoroethyl)sulfonylphenyl]hydrazine involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This interaction can disrupt various cellular processes, resulting in the observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
When compared to other similar compounds, [4-(2-Chloro-1,1,2-trifluoroethyl)sulfonylphenyl]hydrazine stands out due to its unique combination of functional groups and chemical properties. Similar compounds include:
2-Chloro-1,1,2-trifluoroethyl difluoromethyl ether: Known for its use as a solvent and in chemical synthesis.
4-Chlorophenyl 2-chloro-1,1,2-trifluoroethyl sulfone: Used in various industrial applications and as an intermediate in organic synthesis.
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound .
Properties
CAS No. |
31574-94-4 |
|---|---|
Molecular Formula |
C8H8ClF3N2O2S |
Molecular Weight |
288.68 g/mol |
IUPAC Name |
[4-(2-chloro-1,1,2-trifluoroethyl)sulfonylphenyl]hydrazine |
InChI |
InChI=1S/C8H8ClF3N2O2S/c9-7(10)8(11,12)17(15,16)6-3-1-5(14-13)2-4-6/h1-4,7,14H,13H2 |
InChI Key |
WUNASAFRLVFQSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NN)S(=O)(=O)C(C(F)Cl)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-methyl-2-methylsulfonyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12803592.png)
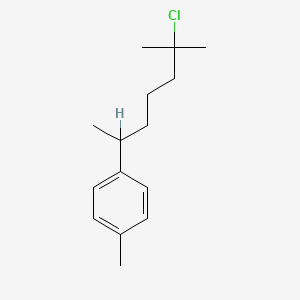

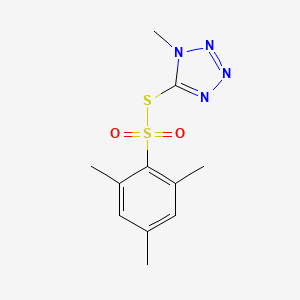




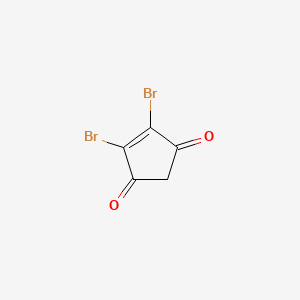
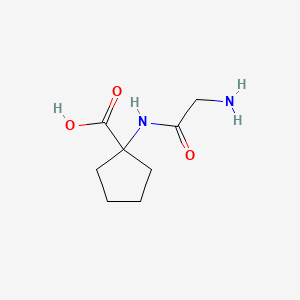
![4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-d][1,3]dioxol-2-one](/img/structure/B12803631.png)
![8,14-dimethyl-12-oxa-9λ6,17-dithia-8,13-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,11(15),13-hexaene 9,9-dioxide](/img/structure/B12803634.png)
